メタホウ酸マグネシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

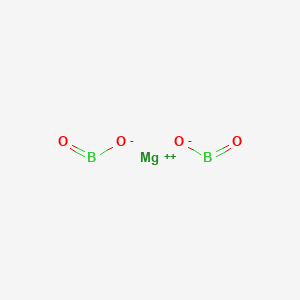

Magnesium metaborate is an inorganic compound composed of magnesium, boron, and oxygen. It is known for its unique properties, including high thermal stability, mechanical strength, and corrosion resistance. These characteristics make it valuable in various industrial and scientific applications.

科学的研究の応用

Magnesium metaborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules.

Biology: Magnesium metaborate is explored for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Research is ongoing into its use in cancer treatment, particularly in targeted drug delivery and radiation therapy.

作用機序

Target of Action

Magnesium metaborate, also known as magnesium;oxido(oxo)borane, is a compound that primarily targets a variety of cellular processes. It is involved in enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . The versatile and universal nature of magnesium makes it a key player in the growth, proliferation, differentiation, energy metabolism, and death of cells .

Mode of Action

The mode of action of magnesium metaborate is complex due to its involvement in numerous cellular processes. It is known to play a role in the stability of biomolecules such as enzymes and DNA/RNA . Magnesium links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules . This interaction with its targets leads to changes in the structure and function of these biomolecules, affecting various cellular processes.

Biochemical Pathways

Magnesium metaborate affects a wide range of biochemical pathways. It is essential for the activity of many enzymes and plays a key role in the first chemical processes, which lead to the origin of life, i.e., ribozymes, and the early evolution of life . Changes in biochemical signaling pathways due to magnesium deficiency can increase the risk of illness over time .

Pharmacokinetics

It is known that magnesium is the second most abundant cation in mammalian cells and plays a fundamental role in many cellular functions . The data regarding the pharmacokinetics of various magnesium salts are limited, making it difficult to recommend one preparation more than another .

Result of Action

The molecular and cellular effects of magnesium metaborate’s action are vast due to its involvement in numerous cellular processes. It is pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination . On a molecular level, magnesium ion was identified as an NMDA receptor open channel blocker, and neuronal depolarization can relieve the Mg 2+ block .

生化学分析

Biochemical Properties

Magnesium metaborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Magnesium, a key component of magnesium metaborate, is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .

Cellular Effects

Magnesium metaborate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, magnesium borates have been evaluated as a biomaterial due to their biocompatible properties, being unhazardous to the environment and human health .

Molecular Mechanism

The molecular mechanism of action of magnesium metaborate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, magnesium borates are known for their strong thermoluminescence, which is a result of their molecular interactions .

Temporal Effects in Laboratory Settings

The effects of magnesium metaborate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It is known that magnesium borates are traditionally famous for their strong thermoluminescence, mechanical, and thermal features due to their high elasticity coefficient, corrosion, and heat resistance .

Metabolic Pathways

Magnesium metaborate is involved in various metabolic pathways. Magnesium, a key component of magnesium metaborate, is essential for numerous metabolic cycles

Transport and Distribution

Magnesium metaborate is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters help in the uptake of magnesium from the environment and the distribution of this vital element within the organism .

Subcellular Localization

Magnesium, a key component of magnesium metaborate, is abundant within all cells and essential for life .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium metaborate can be synthesized through several methods. One common approach involves the reaction between magnesium oxide and boric acid. The reaction is typically carried out in an aqueous solution, followed by heating to a specific temperature to facilitate the formation of magnesium metaborate. Another method involves the direct reaction of magnesium and boron oxides under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, magnesium metaborate is often produced using solid-state synthesis techniques. This involves mixing magnesium oxide and boron oxide powders, followed by heating the mixture in a furnace at high temperatures. The resulting product is then cooled and ground to obtain the desired particle size .

化学反応の分析

Types of Reactions: Magnesium metaborate undergoes various chemical reactions, including:

Oxidation: Magnesium metaborate can be oxidized to form magnesium borate.

Reduction: It can be reduced using strong reducing agents to yield elemental magnesium and boron compounds.

Substitution: Magnesium metaborate can participate in substitution reactions where its boron atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Halogenating agents under controlled conditions.

Major Products Formed:

Oxidation: Magnesium borate.

Reduction: Elemental magnesium and boron compounds.

Substitution: Various substituted borates depending on the substituting element.

類似化合物との比較

- Magnesium orthoborate

- Magnesium tetraborate

- Magnesium borate

特性

CAS番号 |

13703-82-7 |

|---|---|

分子式 |

BHMgO2 |

分子量 |

68.13 g/mol |

IUPAC名 |

magnesium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Mg/c2-1-3;/h2H; |

InChIキー |

HQCBAFKYAKASCM-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Mg+2] |

正規SMILES |

B(=O)O.[Mg] |

| 13767-68-5 | |

ピクトグラム |

Irritant |

関連するCAS |

12007-62-4 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)